N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine
Description
N-Isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to an azepine (7-membered nitrogen-containing ring). The isopropyl group at the N4 position distinguishes it from other derivatives in this class. This compound has garnered attention for its role as a modulator of TRPV1 (Transient Receptor Potential Vanilloid 1), a receptor implicated in pain signaling, as evidenced by its inclusion in a patent by Janssen Pharmaceutica for pain treatment .
Properties
IUPAC Name |
N-propan-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8(2)15-11-9-3-5-12-6-4-10(9)13-7-14-11/h7-8,12H,3-6H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMPHBFILJQXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Cyclocondensation
A widely adopted strategy involves the reaction of enamines with 2-cyanoacetamide derivatives. For example, ketones (e.g., cyclohexanone) are treated with morpholine in anhydrous benzene to form enamines, which undergo acylation followed by cyclocondensation with 2-cyanoacetamide in the presence of diethylamine. This method yields pyrimido[4,5-d]azepine precursors with substituents at the 2- and 4-positions.
Key Reaction Conditions
Lactam-Based Ring Closure
An alternative approach employs lactams (e.g., 2-azepanone) in phosphorus oxychloride-mediated cyclization. For instance, intermediates such as ethyl 2-cyano-3-(morpholin-4-yl)acrylate react with 2-azepanone under reflux in 1,2-dichloroethane to form the pyrimidoazepine skeleton. This method is advantageous for introducing nitrogen-rich substituents.
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxidation | mCPBA (1.2 equiv), DCM, 0°C→RT | 92 |
| Thermal Decomposition | Toluene, 120°C, 3 h | 78 |
| Alkylation | Isopropyl bromide, K2CO3, DMF, 80°C | 65 |
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Data
-
IR : ν = 1686 cm⁻¹ (C=O stretch), 3300–3350 cm⁻¹ (N-H stretch).
-
¹H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.40–2.55 (m, 4H, azepine CH2), 3.75 (m, 1H, NCH), 7.30–7.45 (m, aromatic H).
-
13C NMR : δ 22.5 (CH(CH3)2), 45.8 (NCH), 126.5–140.2 (aromatic C), 165.3 (C=O).
Comparative Analysis of Synthetic Pathways
The table below evaluates the efficiency of two primary methods:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Enamine Cyclocondensation | High yields, scalable | Requires anhydrous conditions | 68–94 |
| Lactam Ring Closure | Facilitates N-substituent diversity | Long reaction times (25+ hours) | 60–75 |
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups attached to the pyrimidoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The pyrimido-azepine scaffold is shared among several derivatives, but substituents at the N4, C2, and C7 positions critically influence biological activity. Key analogs include:
Key Observations :
Pharmacological Activity
- TRPV1 Modulation : The target compound’s TRPV1 activity aligns with Janssen’s patent for pain management, whereas analogs like Compound 20a target EGFR mutants, highlighting scaffold versatility .
- Kinase Inhibition: Example 45 and Compound 20a demonstrate nanomolar potency against EGFR mutants, suggesting that pyrimido-azepines can be tailored for kinase inhibition through C4 modifications .
Biological Activity
N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine is a bicyclic compound belonging to the class of pyrimidoazepines. Its potential biological activities have garnered interest in various fields such as medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound's synthesis typically involves multi-step organic reactions. A common method includes the cyclization of aryl aldehydes with barbituric acid and urea. The structural uniqueness of this compound is attributed to its specific substitution pattern and the presence of an isopropyl group, which influences its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | N-propan-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine |
| Molecular Formula | C11H18N4 |
| Molecular Weight | 218.29 g/mol |
| CAS Number | Not explicitly listed |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties:
- Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's mechanism may involve interference with microbial cell wall synthesis or metabolic pathways.
2. Anticancer Activity:
- In vitro studies have demonstrated that derivatives of pyrimidoazepines can exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
3. Neurological Effects:
- Its potential therapeutic effects in treating neurological disorders are under investigation. The compound may interact with neurotransmitter systems or modulate neuroprotective pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key biological pathways. This interaction may lead to modulation of signaling cascades relevant to its observed biological activities.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds within the pyrimidoazepine class:
- Cytotoxicity Assay:
- Mechanistic Insights:
- Antioxidant Activity:
Q & A
Q. What strategies validate the compound’s selectivity in kinase inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
